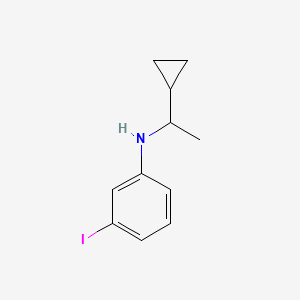
5-Phenylpent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylpent-1-en-3-one is an organic compound with the molecular formula C₁₁H₁₂O. It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is known for its unique structure, which includes a phenyl group attached to a pentenone backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Phenylpent-1-en-3-one can be synthesized through several methods. One common synthetic route involves the Wittig reaction, where cinnamaldehyde reacts with carbon tetrabromide and triphenylphosphine to form dibromodiene. This intermediate undergoes elimination of hydrogen bromide by butyllithium, followed by hydrolysis to yield 1-phenylbut-1-en-3-yn. This compound is then cross-coupled with aroyl compounds to form this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenylpent-1-en-3-one undergoes various chemical reactions, including:
Condensation Reactions: It reacts with arylhydrazines in ethanol at room temperature to form 1-aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles.
Cyclization Reactions: Under the action of trifluoromethanesulfonic acid, it cyclizes to form 6-aryl-2-phenyl-2,3-dihydropyran-4-ones.
Common Reagents and Conditions
Aryl Hydrazines: Used in condensation reactions.
Trifluoromethanesulfonic Acid: Used in cyclization reactions.
Major Products
1-Aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles: Formed from condensation reactions.
6-Aryl-2-phenyl-2,3-dihydropyran-4-ones: Formed from cyclization reactions.
Aplicaciones Científicas De Investigación
5-Phenylpent-1-en-3-one has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Development: Investigated for its potential use in drug development due to its unique chemical properties.
Materials Science: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Phenylpent-1-en-3-one involves its ability to participate in various chemical reactions due to the presence of the conjugated enone system. This system allows the compound to act as both an electrophile and a nucleophile, facilitating reactions such as cyclization and condensation. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenylpent-1-en-3-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1-Phenyl-4-penten-3-one: Similar structure but with a different position of the double bond.
Uniqueness
5-Phenylpent-1-en-3-one is unique due to its specific conjugated enone system, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in various chemical syntheses and applications.
Propiedades
IUPAC Name |
5-phenylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXCAMXTHVBPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393503 |
Source


|
| Record name | 5-phenylpent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53931-59-2 |
Source


|
| Record name | 5-phenylpent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B13553839.png)




![Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate](/img/structure/B13553861.png)


![3-Cyclopropylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13553875.png)
![{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13553885.png)
![2-[5-Bromo-2-(methylsulfanyl)phenyl]aceticacid](/img/structure/B13553891.png)
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553893.png)


